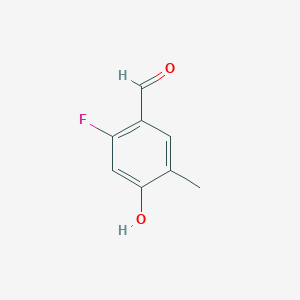

2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7FO2 |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

2-fluoro-4-hydroxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C8H7FO2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-4,11H,1H3 |

InChI Key |

GDUGCWWLGOTHHY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1O)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Fluoro-4-hydroxy-5-methylbenzaldehyde: Structural Analysis & Synthetic Utility

This technical guide details the structural characteristics, synthesis, and application of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde , a specialized fluorinated intermediate used in the development of high-potency enzyme inhibitors and antineoplastic agents.[1]

Chemical Identity & Structural Analysis

This compound represents a highly functionalized benzene scaffold, integrating three distinct pharmacophoric features—a phenolic hydroxyl, a reactive aldehyde, and a fluorine atom—onto a toluene core.[1][2] Its substitution pattern is critical for defining the structure-activity relationship (SAR) in downstream pharmaceutical targets, particularly in creating steric locks and modulating metabolic stability.[1][2]

Nomenclature & Identifiers

| Property | Data |

| IUPAC Name | 2-Fluoro-4-hydroxy-5-methylbenzaldehyde |

| Common Identifier | Reference Example 23 (in patent literature) |

| CAS Number | Not widely listed in commodity catalogs; described in EP 3936192 B1 |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| SMILES | Cc1cc(c(cc1O)F)C=O |

3D Structural Conformation & Electronic Effects

The molecule exhibits a unique electronic push-pull system:

-

Ortho-Fluorine Effect (C2): The fluorine atom at the C2 position (ortho to the aldehyde) exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.[1][2] This makes the aldehyde more reactive toward nucleophilic attack compared to non-fluorinated analogs.

-

Steric Constraint (C5-Methyl): The methyl group at C5 provides steric bulk adjacent to the hydroxyl group (C4).[1][2] In drug design, this "ortho-methyl" effect often restricts the rotation of ether linkages formed at the phenolic oxygen, locking the bioactive conformation.[1][2]

-

Acidity (Phenol): The inductive effect of the fluorine (meta to the phenol) and the resonance withdrawing effect of the aldehyde (para to the phenol) significantly increase the acidity of the phenolic proton (predicted pKa < 8.0), facilitating etherification reactions under mild basic conditions.[1][2]

Physicochemical Properties

| Property | Value / Description | Source/Note |

| Physical State | Solid (Powder) | Precipitated during workup [1] |

| Color | White to pale yellow | Typical of fluorinated phenols |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low water solubility | Lipophilic core |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity |

| Melting Point | >150°C (Estimated) | Based on structural analogs |

Synthesis & Manufacturing

The most authoritative synthesis route, validated in pharmaceutical patent literature (e.g., EP 3936192 B1), utilizes a Rieche Formylation strategy.[1][2] This method is preferred over the Reimer-Tiemann reaction due to higher yields and cleaner regioselectivity.

Core Synthesis Protocol

Starting Material: 5-Fluoro-2-methylphenol (CAS: 452-85-7).[1][3]

Reaction Logic: The starting phenol has two open ortho-positions relative to the hydroxyl group. However, the C2 position (relative to phenol) is blocked by the methyl group.[1] The C6 position is sterically accessible and electronically activated, but the formylation is directed para to the methyl group (and ortho to the fluorine) due to the directing effects of the fluorine and hydroxyl groups in the specific solvent cage of the titanium complex.[2]

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 5-fluoro-2-methylphenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0°C .

-

-

Catalyst Addition:

-

Add Titanium(IV) chloride (TiCl₄) (approx.[1] 2.0–3.0 eq) dropwise. Caution: Exothermic; TiCl₄ fumes in air.

-

The solution typically turns deep red/brown due to the formation of the titanium-phenoxide complex.

-

-

Formylation:

-

Hydrolysis & Workup:

-

Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl) .

-

Extract the aqueous layer with DCM or Ethyl Acetate.

-

Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.[2]

-

-

Purification:

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde via Rieche formylation.

Reactivity Profile & Applications in Drug Discovery

This compound serves as a "linchpin" intermediate. It allows chemists to grow molecules in two distinct directions: the Ether Linkage (via the phenol) and the Heterocycle/Linker (via the aldehyde).[1][2]

Key Reaction Pathways

-

Phenolic Etherification (Sn2 / Mitsunobu):

-

The hydroxyl group at C4 is the primary handle for attaching lipophilic tails or solubilizing groups.

-

Application: Synthesis of Phosphatidylserine Synthase 1 (PSS1) Inhibitors . The phenol is alkylated with complex benzyl halides or alcohols to target the enzyme's hydrophobic pocket [1].[2]

-

-

Aldehyde Condensation:

-

The C1-aldehyde is highly reactive due to the ortho-fluorine.

-

Reactions: Knoevenagel condensation, reductive amination, or cyclization to form benzoxazoles or indazoles.[2]

-

Application: Synthesis of Pyridazinone Derivatives (Antineoplastic agents).[1][2] The aldehyde is converted into a hydrazine or hydrazone intermediate, which is then cyclized [2].[2]

-

-

Electrophilic Chlorination:

-

Treatment with sulfuryl chloride (SO₂Cl₂) introduces a chlorine atom at the C3 position (between the F and OH), yielding 3-Chloro-2-fluoro-4-hydroxy-5-methylbenzaldehyde .[1] This creates a densely halogenated core often used to increase metabolic half-life [2].

-

Reactivity Flowchart

Figure 2: Divergent synthetic utility in medicinal chemistry workflows.

Handling & Safety Protocols

While specific toxicological data for this exact intermediate is limited, its structural class (fluorinated phenolic aldehydes) dictates strict safety measures.[1][2]

-

Hazard Classification (GHS):

-

Handling Precautions:

-

Moisture Sensitivity: The aldehyde can oxidize to the carboxylic acid (2-fluoro-4-hydroxy-5-methylbenzoic acid) upon prolonged exposure to air/moisture.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

-

Acidity: The compound is weakly acidic. Avoid contact with strong bases unless intended for deprotonation.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.[2]

-

References

-

European Patent Office. (2022).[2] Pyrrolopyrazole Derivative as Phosphatidylserine Synthase 1 Inhibitor.[2] EP 3936192 B1. Reference Example 23. [1][2]

-

United States Patent & Trademark Office. (2019).[2] 5-Methyl-6-phenyl-4,5-dihydro-2H-pyridazin-3-one Derivative.[1][6] US 2019/0023662 A1.[4]

-

PubChem. (2025).[2] 5-Fluoro-2-methylphenol (Precursor Data).[1][3] National Library of Medicine. [1][2]

Sources

- 1. EP3936192A1 - Pyrrolopyrazole derivative - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. TW202100526A - Pyrrolopyrazole derivatives - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. fishersci.com [fishersci.com]

- 6. US20190023662A1 - 5-methyl-6-phenyl-4,5-dihydro-2h-pyridazin-3-one derivative - Google Patents [patents.google.com]

A Senior Application Scientist's Technical Guide to 2-Fluoro-4-hydroxy-5-methylbenzaldehyde and Its Commercially Available Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

This guide, therefore, focuses on the closely related and commercially prevalent isomer, 2-Fluoro-4-hydroxybenzaldehyde (CAS No. 348-27-6) . This compound shares key structural motifs—a fluorinated phenolic aldehyde—and serves as an excellent, well-documented proxy for understanding the chemical reactivity, applications, and handling protocols relevant to this class of molecules. The principles and techniques discussed herein are directly applicable to the broader family of fluorinated hydroxybenzaldehydes.

Introduction: The Strategic Value of Fluorinated Phenolic Aldehydes

Fluorinated phenolic aldehydes, such as 2-Fluoro-4-hydroxybenzaldehyde, are versatile and highly valued building blocks in medicinal chemistry and materials science. The strategic placement of three distinct functional groups on the aromatic ring imparts a unique reactivity profile:

-

The Aldehyde Group: A primary site for nucleophilic addition and condensation reactions, enabling the construction of diverse molecular scaffolds such as Schiff bases, chalcones, and curcuminoid analogs, or its conversion into other functional groups.[1]

-

The Hydroxyl Group: A hydrogen bond donor and a site for etherification or esterification. Its acidity and nucleophilicity can be modulated by the electronic effects of the other ring substituents.

-

The Fluorine Atom: A bioisostere for hydrogen, the introduction of fluorine is a cornerstone of modern drug design. Its high electronegativity can alter the acidity of the adjacent hydroxyl group, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2]

The combination of these features makes 2-Fluoro-4-hydroxybenzaldehyde an indispensable precursor for synthesizing novel therapeutic agents and functional materials.[1][2]

Physicochemical Properties & Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research.

| Property | Value | Source |

| CAS Number | 348-27-6 | PubChem[3] |

| Molecular Formula | C₇H₅FO₂ | PubChem[3] |

| Molecular Weight | 140.11 g/mol | PubChem[3] |

| Appearance | White to yellow or brown powder | Sigma-Aldrich[4] |

| IUPAC Name | 2-fluoro-4-hydroxybenzaldehyde | PubChem[3] |

| InChIKey | ONRPXRPUBXXCCM-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| Canonical SMILES | C1=CC(=C(C=C1O)F)C=O | PubChem[3] |

Commercial Availability and Sourcing

For researchers, reliable access to high-purity starting materials is critical. 2-Fluoro-4-hydroxybenzaldehyde is readily available from several reputable suppliers.

| Supplier | Purity | Available Quantities | Notes |

| Sigma-Aldrich | 98% | 1 g, 5 g, 10 g | Ships within days from partner.[4] |

| BLD Pharm | >95% | Inquire for quantities | Available for online ordering.[5] |

| Sunway Pharm Ltd | 97% | 1g, 5g, 10g, 25g, 100g | Available for online ordering.[6] |

Note: Availability and pricing are subject to change. It is recommended to consult the supplier's website for the most current information.

Core Applications & Mechanistic Insights

The utility of 2-Fluoro-4-hydroxybenzaldehyde stems from its ability to participate in a wide range of chemical transformations, making it a valuable intermediate in the synthesis of biologically active compounds.

Key Synthetic Applications:

-

Precursor for Bioactive Heterocycles: The aldehyde functionality is a key handle for building complex heterocyclic systems, which form the core of many pharmaceuticals.

-

Synthesis of Schiff Bases: Condensation with primary amines readily forms Schiff bases (imines). These compounds are widely investigated for their anti-inflammatory, antimicrobial, and antitumor activities.[7]

-

Aldol Condensation Reactions: Reaction with ketones can produce chalcone and curcuminoid analogs, classes of compounds known for their potent antioxidant and anticancer properties.[1]

-

Wittig Reactions: The aldehyde can be converted to an alkene, providing a pathway to synthesize derivatives like caffeic acid amides, which have shown cytoprotective effects.[1]

The fluorine atom ortho to the aldehyde and meta to the hydroxyl group exerts a significant electron-withdrawing effect, which can enhance the electrophilicity of the aldehyde carbon, thereby increasing its reactivity toward nucleophiles.

Experimental Protocol: Purification by Recrystallization

Purity is paramount in drug development. Recrystallization is a fundamental and effective technique for purifying solid compounds like 2-Fluoro-4-hydroxybenzaldehyde from crude reaction mixtures. The following protocol is adapted from established methods for this class of compounds.[8]

Objective: To remove impurities from crude 2-Fluoro-4-hydroxybenzaldehyde by leveraging differences in solubility.

Materials:

-

Crude 2-Fluoro-4-hydroxybenzaldehyde

-

Isopropyl ether (or another suitable solvent determined by solubility tests)

-

Activated charcoal (optional, for colored impurities)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask and tubing

-

Ice bath

Step-by-Step Methodology:

-

Solvent Selection & Dissolution: In an Erlenmeyer flask, add a minimal amount of hot isopropyl ether (heated to approx. 60-65°C) to the crude solid. The goal is to dissolve the compound completely in the hot solvent while impurities remain insoluble or are much less soluble.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to adsorb the colored impurities. Boil the solution for a few minutes.[8]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel (to prevent premature crystallization) to remove any insoluble impurities and activated charcoal.[8]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified compound from the solution.[8]

-

Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of cold isopropyl ether to rinse away any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

This self-validating protocol ensures a high-purity final product, which can be confirmed by analytical techniques such as NMR spectroscopy or melting point analysis.

Caption: A typical experimental workflow for the purification of 2-Fluoro-4-hydroxybenzaldehyde via recrystallization.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-4-hydroxybenzaldehyde.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

GHS Pictograms: GHS07 (Exclamation Mark).[4]

-

Precautionary Statements:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage is often under refrigeration.[4]

Always consult the material safety data sheet (MSDS) provided by the supplier before use.

References

Sources

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-hydroxybenzaldehyde | 348-27-6 [sigmaaldrich.com]

- 5. 348-27-6|2-Fluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-fluoro-4-hydroxybenzaldehyde - CAS:348-27-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde: An Application Note and Protocol for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde, a key building block in medicinal chemistry, from 5-fluoro-2-methylphenol. We will explore various synthetic strategies for the crucial ortho-formylation step, with a detailed focus on a highly regioselective magnesium-mediated approach. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance to ensure a successful and safe synthesis.

Introduction: The Significance of Fluorinated Benzaldehydes in Drug Discovery

Substituted benzaldehydes are fundamental intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The introduction of a fluorine atom into these scaffolds can profoundly influence their physicochemical and pharmacological properties. The high electronegativity and relatively small size of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. Specifically, 2-Fluoro-4-hydroxy-5-methylbenzaldehyde possesses a unique combination of functional groups—a reactive aldehyde, a nucleophilic hydroxyl group, and a strategically placed fluorine atom—making it a valuable precursor for the synthesis of novel kinase inhibitors and other therapeutic agents.

This application note will detail a robust and regioselective method for the synthesis of this important intermediate, starting from the readily available 5-fluoro-2-methylphenol.

Strategic Analysis of Ortho-Formylation Methods

The core chemical transformation in the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde from 5-fluoro-2-methylphenol is the introduction of a formyl group (-CHO) onto the aromatic ring, specifically at the position ortho to the hydroxyl group. Several classical and modern formylation reactions are available for phenols.[1] A critical consideration for this specific synthesis is achieving the desired regioselectivity.

The starting material, 5-fluoro-2-methylphenol, has three directing groups on the benzene ring:

-

Hydroxyl (-OH): A strongly activating and ortho-, para- directing group.

-

Methyl (-CH₃): An activating and ortho-, para- directing group.

-

Fluorine (-F): A deactivating but ortho-, para- directing group due to a combination of inductive withdrawal and resonance donation effects.[2][3]

The concerted directing effects of the hydroxyl and methyl groups, coupled with the steric accessibility, strongly favor electrophilic substitution at the position ortho to the hydroxyl group and para to the methyl group. This leads to the desired product, 2-Fluoro-4-hydroxy-5-methylbenzaldehyde.

A comparative analysis of the most relevant formylation methods is presented below:

| Reaction | Reagents | Advantages | Disadvantages |

| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | Simple setup, readily available reagents.[4][5] | Often results in a mixture of ortho and para isomers, moderate yields, use of toxic chloroform.[2][6] |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA) | Good ortho-selectivity, avoids chlorinated solvents.[7][8] | Can require harsh conditions, potential for di-formylation or polymer formation.[8] |

| Vilsmeier-Haack Reaction | DMF or other formamide, POCl₃ | Effective for electron-rich aromatics. | The Vilsmeier reagent is a weaker electrophile, and the reaction may not be suitable for all phenol substrates.[1] |

| Casnati-Skattebøl Reaction (Magnesium-Mediated) | Paraformaldehyde, MgCl₂, Triethylamine (Et₃N) | Excellent ortho-selectivity, high yields, milder conditions.[3][9][10] | Requires anhydrous conditions. |

Based on this analysis, the Casnati-Skattebøl reaction emerges as the most promising strategy for the synthesis of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde due to its superior regioselectivity and generally high yields for ortho-formylation of phenols.[3][9]

Recommended Synthetic Protocol: Magnesium-Mediated Ortho-Formylation

This protocol is adapted from the well-established and highly reliable procedure for the ortho-formylation of phenols developed by Hansen and Skattebøl, as published in Organic Syntheses.[11]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 5-Fluoro-2-methylphenol | 126.13 | 50 | 6.31 g |

| Anhydrous Magnesium Chloride (MgCl₂) | 95.21 | 100 | 9.52 g |

| Paraformaldehyde | 30.03 (as CH₂O) | 150 | 4.50 g |

| Triethylamine (Et₃N) | 101.19 | 100 | 13.9 mL (10.12 g) |

| Anhydrous Tetrahydrofuran (THF) | - | - | 250 mL |

| Diethyl Ether | - | - | 100 mL |

| 1 N Hydrochloric Acid (HCl) | - | - | 300 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 100 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |

Equipment

-

500 mL three-necked round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Experimental Procedure

Sources

- 1. Formylation - Wikipedia [en.wikipedia.org]

- 2. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. synarchive.com [synarchive.com]

- 10. Casiraghi formylation - Wikipedia [en.wikipedia.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Rieche Formylation of 5-Fluoro-2-Methylphenol using Titanium Tetrachloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-H Functionalization for Advanced Intermediate Synthesis

The introduction of a formyl group onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a versatile handle for further molecular elaboration. The resulting aromatic aldehydes are pivotal precursors to a vast array of more complex structures, including carboxylic acids, benzylic alcohols, and imines, which are integral to the synthesis of active pharmaceutical ingredients (APIs). The Rieche formylation, a powerful variant of the Friedel-Crafts acylation, utilizes dichloromethyl methyl ether as a formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl4), to efficiently formylate electron-rich aromatic compounds.[1][2][3]

This application note provides a detailed protocol and in-depth scientific rationale for the regioselective ortho-formylation of 5-fluoro-2-methylphenol using TiCl4. The resulting product, 4-fluoro-2-hydroxy-5-methylbenzaldehyde, is a valuable building block in medicinal chemistry, where the strategic placement of fluorine and formyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. We will delve into the mechanistic underpinnings of the reaction, highlighting the critical role of TiCl4 in achieving high regioselectivity, and provide practical guidance for reaction setup, execution, workup, and troubleshooting.

Scientific Rationale and Mechanistic Insights

The Rieche formylation of phenols with dichloromethyl methyl ether and TiCl4 is a highly effective method for achieving ortho-formylation.[4][5][6] The remarkable regioselectivity of this reaction is attributed to the strong Lewis acidity of TiCl4 and its ability to coordinate with the phenolic oxygen.[4][7][8]

Mechanism of TiCl4-Mediated ortho-Formylation:

-

Activation of the Phenol: Titanium tetrachloride, a potent Lewis acid, coordinates to the oxygen atom of the hydroxyl group of 5-fluoro-2-methylphenol. This coordination enhances the acidity of the phenolic proton and activates the aromatic ring towards electrophilic attack.

-

Formation of the Electrophile: Dichloromethyl methyl ether reacts with TiCl4 to form a highly electrophilic dichloromethyl cation stabilized by the Lewis acid complex.

-

Regioselective Electrophilic Aromatic Substitution: The TiCl4-phenol complex directs the incoming electrophile to the ortho position. This preference is believed to arise from the formation of a six-membered ring transition state involving the titanium center, the phenolic oxygen, and the incoming electrophile.[7] In the case of 5-fluoro-2-methylphenol, the hydroxyl group is a powerful ortho-, para- director. The methyl group is also an activating ortho-, para- director, while the fluorine atom is a deactivating ortho-, para- director. The directing effects of the hydroxyl and methyl groups, combined with the steric hindrance from the methyl group at the 2-position, strongly favor formylation at the 6-position (ortho to the hydroxyl group).

-

Hydrolysis: The reaction is quenched with water, which hydrolyzes the intermediate to afford the final aldehyde product and titanium dioxide.

The following diagram illustrates the proposed mechanistic pathway:

Caption: Proposed mechanism of TiCl4-mediated Rieche formylation.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 5-Fluoro-2-methylphenol | ≥98% | Commercially Available | |

| Titanium tetrachloride (TiCl4) | ≥99.9% | Commercially Available | Handle under inert atmosphere. |

| Dichloromethyl methyl ether | ≥98% | Commercially Available | Highly toxic and corrosive. Handle with extreme care in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | Dry over molecular sieves if necessary. |

| Hydrochloric acid (HCl) | 2 M aqueous solution | For workup. | |

| Saturated sodium bicarbonate solution | For workup. | ||

| Brine | For workup. | ||

| Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) | For drying. | ||

| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or argon/nitrogen manifold

-

Low-temperature cooling bath (e.g., ice-water or dry ice-acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Safety Precautions:

-

Titanium tetrachloride (TiCl4) reacts violently with water, releasing heat and toxic hydrogen chloride gas.[9][10] It is corrosive and can cause severe burns.[11] Always handle TiCl4 in a well-ventilated fume hood under an inert atmosphere (argon or nitrogen).[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10][11]

-

Dichloromethyl methyl ether is a suspected carcinogen and is highly toxic and corrosive. All manipulations should be performed in a certified chemical fume hood.

-

The reaction should be performed under an inert atmosphere to prevent the decomposition of TiCl4.

-

Quenching of the reaction is highly exothermic and should be done slowly and with caution.

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add 5-fluoro-2-methylphenol (1.0 eq.).

-

Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

Slowly add titanium tetrachloride (TiCl4) (2.0 - 2.5 eq.) to the stirred solution via syringe. A color change to a deep red or purple solution is typically observed.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Slowly add dichloromethyl methyl ether (1.1 - 1.2 eq.) to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-3 hours.

-

-

Workup and Isolation:

-

Upon completion, slowly and carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 2 M HCl. Caution: This is an exothermic process.

-

Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-fluoro-2-hydroxy-5-methylbenzaldehyde.

-

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Incomplete reaction | - Increase reaction time or allow the reaction to warm to room temperature after the initial period at 0 °C. - Ensure the quality and stoichiometry of reagents are correct. |

| Decomposition of TiCl4 | - Use anhydrous solvent and maintain a strict inert atmosphere. | |

| Formation of multiple products | Lack of regioselectivity | - Ensure the reaction is carried out at low temperature (0 °C) to maximize ortho-selectivity. |

| Side reactions | - The stoichiometry of the formylating agent should be carefully controlled to avoid potential side reactions. | |

| Difficult workup | Emulsion formation | - Add more brine during the washing step to break the emulsion. |

| Incomplete hydrolysis of titanium salts | - Ensure sufficient acid is used in the quench step. The aqueous layer should be acidic. |

Data and Expected Results

Expected Product: 4-Fluoro-2-hydroxy-5-methylbenzaldehyde

Physicochemical Properties:

| Property | Expected Value |

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Expected to be in the range of 50-70 °C (literature values for similar compounds) |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 11.0-12.0 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.2-7.4 (m, 1H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 2.2-2.4 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ ~195 (-CHO), ~160 (C-OH, d, J_CF), ~155 (C-F, d, J_CF), ~130-140 (Ar-C), ~115-125 (Ar-C), ~15 (-CH₃).

-

IR (KBr, cm⁻¹): ~3200-3400 (br, O-H), ~1650 (s, C=O), ~1600, ~1480 (m, C=C).

The following workflow diagram summarizes the experimental process:

Sources

- 1. synarchive.com [synarchive.com]

- 2. Rieche formylation - Wikipedia [en.wikipedia.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. (PDF) o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 [academia.edu]

- 5. o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4 - Ù Ùسس٠استÙØ§Ø¯Û Ù Ù¾Ø§ÙاÛØ´ عÙÙ Ù ÙÙاÙØ±Û Ø¬Ùا٠اسÙا٠[search.isc.ac]

- 6. Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemos.de [chemos.de]

- 10. merckmillipore.com [merckmillipore.com]

- 11. nj.gov [nj.gov]

- 12. tdma.info [tdma.info]

- 13. sqas.docs.cefic.org [sqas.docs.cefic.org]

Application Note: Synthesis of a Pyrrolopyrazole Scaffold Utilizing 2-Fluoro-4-hydroxy-5-methylbenzaldehyde as a Versatile Intermediate

Introduction

The pyrrolopyrazole nucleus represents a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] The inherent structural features of this heterocyclic system allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated building blocks are of significant interest to researchers in the pharmaceutical sciences.

This application note provides a detailed, step-by-step protocol for the synthesis of a functionalized pyrrolopyrazole derivative, using 2-fluoro-4-hydroxy-5-methylbenzaldehyde as a readily available and versatile starting material. The presented synthetic strategy is designed to be robust and adaptable, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. We will elaborate on the causality behind the chosen experimental conditions and provide insights into the underlying reaction mechanisms, thereby offering a comprehensive guide for researchers, scientists, and drug development professionals.

Synthetic Strategy and Workflow

The overall synthetic strategy involves a multi-step sequence commencing with a Knoevenagel condensation to construct a key α,β-unsaturated intermediate. This is followed by a Michael addition to introduce a nitrogen-containing moiety, which is then cyclized with hydrazine to form the pyrazole core. Subsequent intramolecular condensation leads to the formation of the fused pyrrole ring, yielding the desired pyrrolopyrazole scaffold.

Figure 1: Proposed synthetic workflow for the preparation of a pyrrolopyrazole derivative.

Reaction Scheme and Mechanism

The synthetic route is initiated by the base-catalyzed Knoevenagel condensation of 2-fluoro-4-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate.[2][3] This reaction forms an α,β-unsaturated ketoester (Intermediate 1). The electron-withdrawing nature of the aldehyde and the acidity of the α-protons of the β-ketoester facilitate this condensation.

Subsequently, a Michael addition of nitromethane to the electron-deficient double bond of Intermediate 1, catalyzed by a non-nucleophilic base such as DBU, yields the nitro-adduct (Intermediate 2). This step is crucial for introducing the nitrogen atom that will ultimately become part of the pyrrole ring.

The nitro group of Intermediate 2 is then reduced to a primary amine using a standard method, such as iron powder in acidic medium, to afford the amino-ketoester (Intermediate 3). This intermediate now contains the necessary functionalities for the construction of both the pyrazole and pyrrole rings.

Treatment of Intermediate 3 with hydrazine hydrate in an acidic medium triggers the formation of the pyrazole ring (Intermediate 4). The reaction proceeds through the condensation of hydrazine with the two carbonyl groups, leading to a stable, aromatic pyrazole core.

Finally, the pyrrolopyrazole scaffold is constructed via an intramolecular cyclization of Intermediate 4. This acid-catalyzed reaction is a variation of the Paal-Knorr pyrrole synthesis, where the newly formed amino group on the pyrazole side chain attacks the remaining ketone, followed by dehydration to form the fused pyrrole ring.[1][4][5]

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-fluoro-4-hydroxy-5-methylbenzylidene)-3-oxobutanoate (Intermediate 1)

Materials and Reagents:

-

2-Fluoro-4-hydroxy-5-methylbenzaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Ethanol

-

Dichloromethane (DCM)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) in ethanol, add ethyl acetoacetate (1.1 eq).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Intermediate 1 as a solid.

Part 2: Synthesis of the Pyrrolopyrazole Product

A generalized, multi-step, one-pot procedure from Intermediate 1 is presented for efficiency.

Materials and Reagents:

-

Intermediate 1

-

Nitromethane

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Iron powder

-

Concentrated Hydrochloric acid (HCl)

-

Hydrazine hydrate

-

Acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Michael Addition: Dissolve Intermediate 1 (1.0 eq) in ethanol and add nitromethane (1.5 eq). To this solution, add DBU (0.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Nitro Reduction: To the reaction mixture, add water and concentrated HCl until the pH is approximately 2. Add iron powder (5.0 eq) portion-wise, controlling the exothermic reaction. Heat the mixture at reflux for 2-4 hours.

-

Pyrazole Formation and Cyclization: Cool the reaction mixture to room temperature and filter through a pad of celite. Neutralize the filtrate with a saturated sodium bicarbonate solution and extract with ethyl acetate. To the ethanolic solution of the crude amino-adduct, add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid. Reflux the mixture for 6-8 hours.

-

Work-up and Purification: Cool the reaction mixture and concentrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford the final pyrrolopyrazole product.

| Step | Key Reagents | Typical Reaction Time | Expected Yield |

| Knoevenagel Condensation | Piperidine, Ethanol | 4-6 hours | 85-95% |

| Michael Addition | Nitromethane, DBU | 12-16 hours | 70-80% |

| Nitro Reduction | Fe, HCl | 2-4 hours | 60-70% |

| Pyrazole/Pyrrole Formation | Hydrazine hydrate, Acetic acid | 6-8 hours | 50-65% |

Characterization and Data Analysis

The structure and purity of the synthesized intermediates and the final pyrrolopyrazole product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Figure 2: Logical workflow for the characterization of the final product.

Troubleshooting

-

Low yield in Knoevenagel condensation: Ensure the aldehyde is of high purity. The reaction can be gently heated (40-50 °C) to drive it to completion.

-

Incomplete Michael addition: DBU is hygroscopic; use freshly opened or properly stored reagent. The reaction time may need to be extended.

-

Difficulties in nitro group reduction: The reaction with iron can be vigorous. Ensure slow and portion-wise addition of the iron powder.

-

Formation of side products in the final cyclization step: Overheating or prolonged reaction times can lead to decomposition. Monitor the reaction closely by TLC. The choice of acid catalyst and solvent may need optimization for different substrates.

Conclusion

This application note details a robust and adaptable synthetic route for the preparation of functionalized pyrrolopyrazoles starting from 2-fluoro-4-hydroxy-5-methylbenzaldehyde. The described protocols are based on well-established and reliable chemical transformations. By providing a thorough explanation of the synthetic strategy, reaction mechanisms, and experimental procedures, this guide serves as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for drug discovery.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

-

Pyrrolopyrazole derivatives and SAR activity. ResearchGate. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Royal Society of Chemistry. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

The Knoevenagel Condensation. Organic Reactions. [Link]

Sources

Application Notes and Protocols: Strategic Functionalization of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde

Introduction

2-Fluoro-4-hydroxy-5-methylbenzaldehyde is a highly valuable and versatile building block in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and the modulating electronic effects of both an ortho-fluorine and a meta-methyl group—offers a rich platform for constructing complex molecular architectures.[1][2] The strategic incorporation of fluorine is a widely recognized tactic in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3]

This comprehensive guide provides detailed protocols and expert insights into the primary reaction pathways for functionalizing this key intermediate. We will explore selective modifications at both the phenolic hydroxyl and the aldehyde moieties, explaining the causality behind procedural choices to empower researchers to confidently and successfully utilize this reagent in their synthetic campaigns.

Reactivity and Strategic Considerations

The synthetic utility of 2-Fluoro-4-hydroxy-5-methylbenzaldehyde stems from its two primary functional groups, which possess orthogonal reactivity.

-

Phenolic Hydroxyl (-OH): Located at the C4 position, this group is nucleophilic and weakly acidic. It is the primary site for O-alkylation (etherification) and O-acylation (esterification) reactions, typically performed under basic conditions. The acidity of this phenol is influenced by the electron-withdrawing fluorine atom, making deprotonation relatively facile.

-

Aldehyde (-CHO): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This group is the gateway to a vast array of transformations, including reductive amination, Knoevenagel condensation, Wittig reactions, oxidation to a carboxylic acid, and reduction to a benzyl alcohol.[4][5]

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the aldehyde and the acidity of the phenol. It also provides a unique steric and electronic handle for influencing downstream molecular interactions.

Caption: Key functionalization pathways for 2-Fluoro-4-hydroxy-5-methylbenzaldehyde.

Part 1: Reactions at the Phenolic Hydroxyl Group

O-Alkylation (Williamson Ether Synthesis)

O-alkylation is a fundamental strategy for modifying solubility, introducing new pharmacophoric elements, or installing linkers for further chemistry. The reaction proceeds by deprotonating the phenolic hydroxyl with a mild base, followed by nucleophilic attack on an alkyl halide.

Rationale for Conditions:

-

Base Selection: A mild inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate the phenol but not so strong as to promote side reactions. Cesium bicarbonate (CsHCO₃) has been shown to be highly effective for regioselective alkylation of similar phenolic aldehydes, minimizing side products.[6]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is used to dissolve the reagents and facilitate the Sₙ2 reaction without interfering with the nucleophile.

-

Temperature: Moderate heating (60-80 °C) is typically required to drive the reaction to completion in a reasonable timeframe.

Detailed Protocol: Synthesis of 2-Fluoro-4-methoxy-5-methylbenzaldehyde

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq).

-

Add anhydrous acetonitrile (MeCN) or DMF (approx. 0.2 M concentration).

-

Add finely ground potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

-

Stir the suspension vigorously for 10-15 minutes at room temperature.

-

Add the alkylating agent, methyl iodide (MeI, 1.2 eq), dropwise via syringe.

-

Heat the reaction mixture to 70 °C and maintain for 4-6 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The product will have a higher Rf value than the starting material.

-

Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ether.[7]

| Parameter | Condition | Rationale |

| Base | K₂CO₃, Cs₂CO₃, CsHCO₃ | Mild base, prevents side reactions.[6] |

| Alkylating Agent | Alkyl halide (R-I, R-Br) | Electrophile for Sₙ2 reaction. |

| Solvent | Acetonitrile, DMF | Polar aprotic, facilitates Sₙ2. |

| Temperature | 60-80 °C | Provides sufficient energy for reaction. |

| Typical Yield | 85-95% | Generally high-yielding reaction. |

O-Acylation (Esterification)

Esterification converts the hydroxyl group into an ester, which can serve as a prodrug moiety or a protecting group. This is typically achieved by reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic amine base.

Detailed Protocol: Synthesis of 4-formyl-5-fluoro-2-methylphenyl acetate

-

In a dry flask under an inert atmosphere, dissolve 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or pyridine (used as co-solvent).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor by TLC for the disappearance of the starting material.

-

Work-up: Quench the reaction by adding water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

-

Purification: The product can typically be purified by recrystallization or column chromatography.

Part 2: Reactions at the Aldehyde Group

Reductive Amination

Reductive amination is one of the most powerful and widely used methods in medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ by a mild hydride reagent.

Rationale for Conditions:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[8] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. It is also more tolerant of mildly acidic conditions than other hydrides like NaBH₄.[8][9]

-

Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as STAB is water-sensitive.[8]

-

Acid Catalyst (Optional): A small amount of acetic acid can be added to catalyze iminium ion formation, particularly with less nucleophilic amines.

Caption: Experimental workflow for a typical reductive amination protocol.

Detailed Protocol: Synthesis of a Secondary Amine Derivative

-

To a round-bottom flask, add 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) and the desired primary or secondary amine (1.1 eq).

-

Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of ~0.1 M.

-

Stir the solution at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

-

Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the aldehyde.

-

Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃. Stir for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash chromatography on silica gel.

Knoevenagel Condensation

The Knoevenagel condensation is a classic C-C bond-forming reaction between an aldehyde and an "active methylene compound" (a compound with a CH₂ group flanked by two electron-withdrawing groups).[10][11] It is an efficient method for synthesizing α,β-unsaturated systems.

Rationale for Conditions:

-

Active Methylene Compounds: Examples include malononitrile, diethyl malonate, and ethyl cyanoacetate. The choice of compound determines the functionality of the final product.

-

Catalyst: A weak organic base like piperidine or pyridine is typically used.[10] It is basic enough to deprotonate the active methylene compound but not so strong as to cause self-condensation of the aldehyde.[10]

-

Solvent and Water Removal: The reaction is often run in a solvent like ethanol or toluene. As water is a byproduct, its removal (e.g., via a Dean-Stark apparatus with toluene) can drive the reaction equilibrium towards the product.[12]

Detailed Protocol: Reaction with Malononitrile

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-Fluoro-4-hydroxy-5-methylbenzaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture to reflux and maintain for 2-4 hours. A precipitate may form as the reaction proceeds.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture in an ice bath. If a solid has precipitated, collect it by vacuum filtration.

-

Wash the collected solid with cold ethanol to remove residual impurities.

-

If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

| Parameter | Condition | Rationale |

| Active Methylene Cmpd. | Malononitrile, Malonic Esters | Nucleophile with acidic protons.[12] |

| Catalyst | Piperidine, Pyridine | Weak base to generate carbanion.[10] |

| Solvent | Ethanol, Toluene | Common organic solvents. |

| Temperature | Reflux | Drives condensation and dehydration. |

| Typical Yield | 70-90% | Generally efficient condensation. |

Part 3: Purification and Troubleshooting

General Purification Strategies

-

Recrystallization: For solid products, recrystallization is an effective purification method. A patent for a related compound suggests isopropyl ether as a suitable solvent.[7]

-

Column Chromatography: This is the most common method for purifying products from these reactions.

-

Solvent System: A gradient of hexane and ethyl acetate is a good starting point.

-

Tailing: The phenolic -OH group can cause tailing on silica gel. This can be suppressed by adding a small amount (0.5-1%) of triethylamine (for basic products) or acetic acid (for neutral/acidic products) to the eluent.[7]

-

-

Bisulfite Adduct Formation: To remove unreacted aldehyde from a reaction mixture, the crude product can be dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble adduct, which is partitioned into the aqueous layer.[7]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low Yield in O-Alkylation | Incomplete deprotonation; poor quality alkylating agent; insufficient temperature. | Use a stronger base (e.g., Cs₂CO₃); ensure the alkylating agent is fresh; increase reaction temperature or time. |

| Incomplete Reductive Amination | Inactive reducing agent; steric hindrance. | Use fresh STAB; add a catalytic amount of acetic acid; increase reaction time or use a less hindered amine. |

| Side Products in Knoevenagel | Catalyst is too strong, causing self-condensation. | Use a weaker base (e.g., ammonium acetate) or reduce the amount of catalyst. |

| Product Tailing on Column | Strong interaction of phenolic -OH with silica. | Add 0.5-1% triethylamine or acetic acid to the mobile phase.[7] |

Safety and Handling

-

2-Fluoro-4-hydroxy-5-methylbenzaldehyde: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Reagents: Many reagents used in these protocols (e.g., methyl iodide, DMF, STAB, piperidine) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). Green Chemistry. The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Knoevenagel condensation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved February 12, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]

-

5-Fluoro-2-hydroxy-3-methylbenzaldehyde - MySkinRecipes. (n.d.). Retrieved February 12, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (2015). Journal of Medicinal Chemistry, 58(21), 8359–8391. [Link]

-

Aldehydes And Ketones Important Reactions - MCAT Content - Jack Westin. (n.d.). Retrieved February 12, 2026, from [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC. (2022). Tetrahedron Letters, 91, 153629. [Link]

-

Reversible Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Retrieved February 12, 2026, from [Link]

-

2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. 5-Fluoro-2-hydroxy-3-methylbenzaldehyde [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jackwestin.com [jackwestin.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of Bioactive Benzaldehyde Derivatives from Fluoro-Cresol Precursors

This Application Note is structured to guide researchers through the high-yield synthesis of bioactive benzaldehyde derivatives from fluoro-cresol precursors. It prioritizes the Cobalt-Catalyzed Aerobic Oxidation method due to its scalability, "green" chemistry profile, and specificity for p-cresols, avoiding the protection-deprotection steps required by radical halogenation.

Abstract & Strategic Relevance

Fluorinated benzaldehydes are "privileged structures" in medicinal chemistry. The introduction of fluorine into the benzaldehyde scaffold modulates metabolic stability (blocking P450 oxidation sites), enhances lipophilicity, and alters the pKa of the phenolic hydroxyl group.

This guide details the conversion of 3-fluoro-p-cresol (2-fluoro-4-methylphenol) to 3-fluoro-4-hydroxybenzaldehyde , a critical intermediate for:

-

Anticancer Chalcones: Precursors for tubulin polymerization inhibitors.

-

Antimicrobial Schiff Bases: Ligands for metal-complex based antibiotics.

-

Anti-inflammatory Agents: Inhibitors of the MAPK signaling pathway.

We present a Cobalt-Catalyzed Aerobic Oxidation protocol. Unlike classical radical halogenation (which requires toxic reagents and often leads to ring halogenation side-products), this method utilizes molecular oxygen and a cobalt catalyst in alkaline media to selectively oxidize the methyl group while preserving the fluorine substituent.

Retrosynthetic Logic & Mechanism

The transformation relies on the activation of the benzylic methyl group. In the presence of a base (NaOH), the cresol is deprotonated to the phenolate. The cobalt catalyst (CoCl₂) acts as an oxygen carrier, facilitating the formation of a quinone methide intermediate, which is subsequently trapped by oxygen and converted to the aldehyde.

Pathway Visualization

Caption: Figure 1. Mechanistic pathway for the cobalt-catalyzed aerobic oxidation of fluoro-cresol.

Experimental Protocol: Cobalt-Catalyzed Aerobic Oxidation

Objective: Synthesis of 3-fluoro-4-hydroxybenzaldehyde (CAS: 405-05-0) from 3-fluoro-p-cresol. Scale: 100 mmol (approx. 12.6 g of starting material).

Materials & Reagents

| Reagent | Role | Quantity | Equiv. |

| 3-Fluoro-p-cresol | Substrate | 12.6 g | 1.0 |

| NaOH (Solid pellets) | Base | 12.0 g | 3.0 |

| CoCl₂[1]·6H₂O | Catalyst | 0.24 g | 1 mol% |

| Methanol | Solvent | 150 mL | - |

| Oxygen ( | Oxidant | Balloon/Sparger | Excess |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and gas inlet tube, dissolve 12.0 g NaOH in 150 mL Methanol . Stir until fully dissolved.

-

Expert Insight: Methanol is chosen for its high oxygen solubility and ability to solvate the phenolate intermediate.

-

-

Substrate Addition: Add 12.6 g 3-Fluoro-p-cresol to the alkaline solution. The solution will darken as the phenolate forms.

-

Catalyst Activation: Add 0.24 g CoCl₂·6H₂O . The mixture may turn a deep greenish-brown, indicating the formation of the active Cobalt-Phenolate complex.

Phase 2: Oxidation

-

Oxygenation: Introduce a stream of

gas (or air, though reaction time will double) through the solution using a fritted gas dispersion tube. Maintain a steady bubble rate. -

Heating: Heat the reaction mixture to 60°C .

-

Critical Control Point: Do not exceed 65°C to prevent over-oxidation to the carboxylic acid (3-fluoro-4-hydroxybenzoic acid).

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC every 2 hours.

-

Endpoint: Reaction is typically complete in 6–8 hours . Look for the disappearance of the cresol spot (

) and appearance of the aldehyde (

-

Phase 3: Work-up & Purification[2]

-

Quenching: Cool the mixture to room temperature and stop the

flow. -

Acidification: Carefully acidify the mixture to pH 2–3 using 3M HCl (approx. 100 mL).

-

Observation: The solution will turn lighter, and a solid precipitate may form.

-

-

Extraction: Remove methanol under reduced pressure (Rotavap). Extract the aqueous residue with Ethyl Acetate (3 x 100 mL) .

-

Washing: Wash the combined organic layers with Brine (100 mL), dry over anhydrous

, and concentrate to dryness. -

Recrystallization: Purify the crude solid by recrystallization from Water/Methanol (9:1) .

-

Yield Expectation: 85–92% (approx. 11.9–12.9 g).

-

Appearance: Off-white to pale yellow needles.

-

Characterization & Quality Control

Ensure the product meets the following specifications before using in downstream bioactive synthesis.

| Technique | Expected Signal (3-Fluoro-4-hydroxybenzaldehyde) |

| ¹H NMR (400 MHz, DMSO-d₆) | |

| ¹⁹F NMR | |

| FT-IR | 1670 cm⁻¹ (C=O stretch), 3200-3400 cm⁻¹ (OH stretch). |

| Melting Point | 119–121°C. |

Downstream Applications: Bioactive Synthesis

The aldehyde group is the "warhead" for generating diversity.[3]

Workflow: Synthesis of Anticancer Chalcones

Caption: Figure 2. Synthesis of bioactive chalcones via Claisen-Schmidt condensation.

Protocol: Mix equimolar amounts of the fluorobenzaldehyde and a substituted acetophenone in Ethanol. Add 3 equivalents of 40% KOH(aq). Stir at RT for 12h. Precipitate with ice water.

Troubleshooting & Safety

Common Pitfalls

-

Over-oxidation: If the product contains significant carboxylic acid (detected by broad OH stretch in IR >3000 and low field proton in NMR), reduce the reaction temperature to 50°C or shorten the reaction time.

-

Incomplete Conversion: If cresol remains, add an additional 0.5 mol% of

and ensure vigorous stirring to maximize oxygen mass transfer.

Safety Considerations (Fluoro-Cresols)

-

Fluorine Stability: The C-F bond is stable under these oxidative conditions. No HF generation is expected.

-

Oxidant Hazards: Methanol is flammable. Ensure the oxygen/air inlet is grounded and the system is vented to a fume hood to prevent vapor buildup.

References

-

Synthesis of 3-fluoro-4-hydroxybenzaldehyde (Methodology Source)

- Source: PrepChem.com

-

URL:[Link]

-

Cobalt-Catalyzed Oxidation of p-Cresol (Mechanistic Grounding)

- Source: Applied Catalysis A: General (via ResearchG

-

URL:[Link]

- Bioactive Applications of Fluorobenzaldehydes (Anticancer/Antimicrobial)

-

Fluorinated Derivatives Characteriz

- Source: Journal of Fluorine Chemistry (via NIH/PubMed)

-

URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Separation of Fluorinated Benzaldehyde Regioisomers

Introduction: The "Fluorine Effect" in Separation Science

Separating regioisomers of fluorinated benzaldehydes (e.g., 2,4-difluoro- vs. 2,6-difluorobenzaldehyde) is notoriously difficult. The high electronegativity and small Van der Waals radius of fluorine often result in isomers with boiling points within 2–5°C of each other, rendering standard fractional distillation inefficient. Furthermore, the polarity differences on standard silica (SiO₂) are often negligible.

This guide moves beyond standard textbook answers, focusing on chemical derivatization (Bisulfite) , fluorinated stationary phases (PFP-HPLC) , and thermodynamic control during synthesis.

Module 1: Diagnostic Workflow

Before attempting a separation, you must characterize the mixture. Is the impurity a non-aldehyde (starting material), or a structural isomer?

Figure 1: Decision matrix for selecting the appropriate purification pathway based on impurity type and physical properties.

Module 2: Chemical Separation (The Bisulfite "Steric Filter")

Use Case: Removing non-aldehyde impurities (e.g., fluorobenzenes) OR separating unhindered aldehydes (e.g., 4-fluorobenzaldehyde) from sterically hindered isomers (e.g., 2,6-difluorobenzaldehyde).

Mechanism: Sodium bisulfite forms a water-soluble adduct with accessible aldehyde groups.[1][2] Sterically crowded aldehydes (ortho-disubstituted) form this adduct much slower, allowing for kinetic separation.

Protocol: The "Phase-Switch" Purification

-

Adduct Formation:

-

Dissolve crude mixture (10g) in MeOH (30 mL) .

-

Add saturated aq. NaHSO₃ (40 mL) .

-

Critical Step: Vigorously stir for 30–60 mins.

-

For Steric Separation: Limit time to 15 mins to capture only the unhindered isomer.

-

For Total Aldehyde Recovery: Stir >2 hours.

-

-

Observation: A white precipitate (the adduct) often forms.

-

-

Wash (Impurity Removal):

-

Filter the precipitate (if solid) or extract the aqueous phase with Et₂O (2 x 50 mL) .

-

Discard the organic layer (contains non-aldehydes and hindered isomers).

-

Troubleshooting: If no precipitate forms, the adduct is likely soluble in water. Keep the aqueous layer.

-

-

Regeneration (The "Crack"):

Data Validation:

| Compound | Adduct Formation Rate | Solubility of Adduct |

|---|---|---|

| 4-Fluorobenzaldehyde | Fast (< 5 min) | Precipitates (High Yield) |

| 2-Fluorobenzaldehyde | Moderate (10-20 min) | Soluble/Precipitates |

| 2,6-Difluorobenzaldehyde | Slow/No Reaction | Soluble (Poor Stability) |

Module 3: Chromatographic Resolution (The "Fluoro-Phase" Solution)

Use Case: Separating close-boiling regioisomers (e.g., 2,4-difluoro vs. 3,4-difluoro) where distillation fails.

The Problem with C18: Standard C18 columns separate based on hydrophobicity. Fluorine isomers often have identical hydrophobicity, leading to co-elution.

The Solution: Pentafluorophenyl (PFP) Phases.

PFP phases utilize

Recommended HPLC Conditions

-

Column: FluoroSep-RP Phenyl or Kinetex PFP (5 µm).

-

Mobile Phase: MeOH:Water (60:40) with 0.1% Formic Acid.

-

Mechanism: The PFP ring preferentially retains electron-rich aromatics. In your case, the position of the fluorine on your benzaldehyde alters the local electron density map, creating significant retention time shifts on PFP columns that are invisible on C18.

Module 4: Synthesis Troubleshooting (Root Cause Analysis)

If your separation is too difficult, the issue lies in the synthesis. The most common route is Lithiation-Formylation .

FAQ: Why is my regioselectivity poor?

Q1: I am getting a mixture of ortho- and meta-lithiation. Why?

-

Answer: Fluorine is an ortho-director due to the inductive effect (

), acidifying the adjacent proton. However, if you use n-BuLi at temperatures above -70°C, "Lithium Scrambling" (thermodynamic equilibration) occurs. -

Fix: Use LDA (Lithium Diisopropylamide) at -78°C . LDA is bulky and acts as a kinetic base, strictly removing the most acidic proton (

to F) without allowing equilibration.

Q2: Can I distill 2-fluorobenzaldehyde (BP ~174°C) from 4-fluorobenzaldehyde (BP ~181°C)?

-

Answer: Technically yes (

T = 7°C), but it requires a Spinning Band Distillation Column or a packed column with >20 theoretical plates. A simple Vigreux column will fail, resulting in an azeotrope-like mixture.

Q3: My bisulfite adduct didn't precipitate. Did it fail?

-

Answer: Not necessarily. Lower molecular weight fluorinated adducts can be water-soluble. Do not discard the aqueous layer. Wash the aqueous layer with ether to remove impurities, then basify the aqueous layer to recover your product.

Visualizing the Bisulfite Mechanism

Figure 2: The reversible formation of the bisulfite adduct allows for phase-switching purification.

References

- Schlosser, M. (1998). Organometallics in Synthesis: A Manual. Wiley. (Authoritative source on lithiation regioselectivity and "scrambling").

-

Brindle, C. S., et al. (2017).[1] "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1] Link

-

Przybyciel, M. (2006).[6] "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." LCGC International. (Detailing the selectivity of PFP phases for halogenated aromatics). Link

-

BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash." Link

-

Shen, B., et al. (2016). "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography." Journal of Chromatography A. Link

Sources

Technical Support Center: TiCl₄ Mediated Formylation of Electron-Rich Phenols

Welcome to the technical support guide for troubleshooting Titanium Tetrachloride (TiCl₄) mediated formylation of electron-rich phenols. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction for the synthesis of ortho-hydroxybenzaldehydes. This guide moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common experimental challenges, ensuring you can diagnose issues and optimize your reaction with confidence.

Section 1: The Core Mechanism - Why TiCl₄?

Understanding the "why" is critical to effective troubleshooting. The TiCl₄-mediated formylation, often a modification of the Rieche formylation, leverages the strong Lewis acidity and oxophilicity of titanium tetrachloride.[1][2] Unlike classic formylation methods like the Vilsmeier-Haack or Duff reactions which can suffer from low yields, harsh conditions, or poor regioselectivity[3][4], the TiCl₄ method offers a highly efficient and regioselective route to ortho-formylated phenols.

The key to this selectivity lies in the formation of a titanium-phenolate complex. TiCl₄ coordinates strongly with the phenolic oxygen, which not only activates the aromatic ring for electrophilic substitution but also positions the formylating agent for a directed attack on the ortho position.[5][6] This chelation control is so effective that diformylation is typically avoided, even with highly activated phenols.[3][7]

Caption: Reaction mechanism of TiCl₄ mediated ortho-formylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the experiment in a question-and-answer format.

Q1: My reaction yielded no product, or the yield is extremely low. What went wrong?

This is the most frequent issue and typically points to problems with reagents or reaction setup.

Potential Cause 1: Presence of Moisture

-

Explanation: Titanium tetrachloride reacts exothermically and violently with water to form titanium dioxide (TiO₂) and hydrochloric acid.[2] Even trace amounts of moisture in your solvent, on your glassware, or in your phenol starting material will consume the TiCl₄, rendering it inactive as a Lewis acid catalyst.

-

Solution:

-

Ensure all glassware is rigorously oven-dried or flame-dried under vacuum before use.

-

Use freshly distilled, anhydrous solvents. Dichloromethane (DCM) should be dried over CaH₂ and stored under an inert atmosphere.[3]

-

Ensure your phenol starting material is anhydrous. If necessary, dry it in a vacuum oven or by azeotropic distillation with toluene.

-

The entire reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Potential Cause 2: Incorrect Stoichiometry

-

Explanation: A sufficient excess of TiCl₄ is required to drive the reaction. Typically, at least 2.2 equivalents are used relative to the phenol.[3][8] One equivalent is consumed in forming the titanium phenoxide, while the other is needed to activate the dichloromethyl methyl ether formylating agent.

-

Solution:

-

Carefully verify the molar calculations for all reagents.

-

Use a stoichiometry of Phenol : TiCl₄ : Cl₂CHOMe in a ratio of approximately 1 : 2.2 : 1.1.

-

Potential Cause 3: Inactive Starting Material

-

Explanation: While the reaction is excellent for electron-rich phenols, substrates with strong electron-withdrawing groups may be too deactivated to undergo electrophilic substitution under these conditions.

-

Solution:

Q2: My reaction produced a mixture of ortho and para isomers. How can I improve the ortho-selectivity?

While this method is known for excellent ortho-selectivity, certain factors can lead to the formation of the undesired para isomer.

Potential Cause 1: Reaction Temperature

-

Explanation: The chelation effect that directs the ortho-formylation is more pronounced at lower temperatures. As the temperature increases, the reaction may begin to follow standard electrophilic aromatic substitution rules, where the para position can also be attacked.

-

Solution:

-

Run the reaction at 0°C or lower. Studies have shown that decreasing the temperature can significantly improve the ortho:para ratio.[3]

-

| Temperature | Ortho:Para Ratio (3,5-dimethoxyphenol) | Overall Yield |

| 25°C | 80:20 | - |

| 0°C | 82:18 | 94% |

| -60°C | 91:9 | 75% |

| Data synthesized from García, O. et al. (2003).[3] |

Potential Cause 2: Steric Hindrance

-

Explanation: If the ortho positions on the phenol are sterically hindered by bulky substituents, the formylating agent may be forced to attack the more accessible para position.[5]

-

Solution:

-

There is no simple solution if the substrate itself is the issue. Be aware that for phenols with, for example, a tert-butyl group in an ortho position, you should expect a higher proportion of the para product. In such cases, this may not be the ideal synthetic route if high para-selectivity is undesirable.

-

Q3: I'm having difficulty with the work-up. How do I effectively remove the titanium byproducts?

The work-up is a critical step. Improper quenching can lead to emulsions or product degradation, while residual titanium salts can complicate purification.

Potential Cause 1: Formation of Titanium Oxides/Hydroxides

-

Explanation: Quenching the reaction with water or basic solutions leads to the formation of insoluble and often gelatinous titanium dioxide or titanium hydroxides (Ti(OH)₄), which can trap the product and make extraction and filtration extremely difficult.[12]

-

Solution: The Recommended Quench

-

Aqueous Ammonium Chloride (NH₄Cl): The most effective method is to quench the reaction mixture by pouring it into a cold, saturated aqueous solution of NH₄Cl.[13] This procedure helps keep the titanium byproducts soluble in the aqueous layer, allowing for a clean separation.

-

Acidic Work-up: Alternatively, a dilute acidic quench (e.g., 1M HCl) can be used. The work-up must remain acidic to prevent precipitation of titanium oxides.

-

Potential Cause 2: Product Decomposition

-

Explanation: Some formylated phenols can be sensitive to harsh pH conditions. A strongly acidic or basic work-up could potentially lead to degradation or side reactions.

-

Solution:

-

Monitor the work-up pH. The NH₄Cl quench is generally mild.

-

Perform extractions quickly and at low temperatures to minimize contact time with the aqueous phase.

-

Caption: Recommended experimental workflow for work-up and purification.

Section 3: Standard Experimental Protocol